An In-Depth Technical Guide to the Physicochemical Properties of N-(2-cyanophenyl)benzamide for Synthetic Applications
An In-Depth Technical Guide to the Physicochemical Properties of N-(2-cyanophenyl)benzamide for Synthetic Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the physicochemical properties of N-(2-cyanophenyl)benzamide. As a key synthetic intermediate, a thorough understanding of its characteristics is paramount for its successful synthesis, purification, and application in further chemical transformations and drug discovery endeavors. This document moves beyond a simple data sheet, offering insights into the causality behind its properties and the strategic considerations for its handling and use in a laboratory setting.
Part 1: Molecular and Physicochemical Profile
A compound's utility in synthesis is fundamentally governed by its structure and resulting physical properties. This section dissects the molecular architecture of N-(2-cyanophenyl)benzamide and quantifies its key physicochemical parameters.
Chemical Identity
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IUPAC Name: N-(2-cyanophenyl)benzamide
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Molecular Formula: C₁₄H₁₀N₂O
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Molecular Weight: 222.24 g/mol
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Core Structure: The molecule is a derivative of benzamide, featuring a benzoyl group attached to the nitrogen of a 2-aminobenzonitrile moiety. This structure combines the rigidity of two aromatic rings with the key functional groups of an amide and a nitrile.
Structural Analysis
The spatial arrangement and electronic nature of N-(2-cyanophenyl)benzamide's functional groups dictate its reactivity and intermolecular interactions. The central amide bond is planar, but rotation around the N-phenyl and C-phenyl single bonds allows for conformational flexibility. The presence of the ortho-cyano group on the aniline ring introduces significant electronic and steric effects, influencing the orientation of the two aromatic rings relative to each other. In related N-phenylamide structures, two rotational isomers (cis and trans) of the amide group can exist, which can have distinct spectroscopic signatures.[1]
Caption: Structure of N-(2-cyanophenyl)benzamide with key functional groups highlighted.
Physicochemical Properties
The table below summarizes key physicochemical properties. Due to the limited availability of experimental data specifically for N-(2-cyanophenyl)benzamide, some values are predicted based on the known properties of its constituent parts, benzamide and substituted anilines.
| Property | Value | Data Type | Rationale/Source |
| Appearance | White to off-white solid | Predicted | Based on the typical appearance of benzamide and its derivatives.[2][3] |
| Melting Point | Not available | Experimental | Requires experimental determination. Expected to be significantly higher than benzamide (127-130 °C) due to increased molecular weight and aromatic stacking. |
| Boiling Point | Not available | Experimental | Expected to be high, likely with decomposition, similar to other high molecular weight amides. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, ethanol, acetone) | Predicted | The benzamide structure suggests low water solubility but good solubility in common organic solvents.[2][4] |
| pKa (Amide N-H) | ~17-18 (in DMSO) | Predicted | The pKa of the amide N-H in benzamide is ~23 in DMSO.[2] The electron-withdrawing cyano group on the phenyl ring will increase acidity, lowering the pKa. |
| LogP (XLogP3) | ~2.5-3.0 | Computed | Estimated based on the values for benzamide (~0.64) and the addition of a cyanophenyl group, which significantly increases lipophilicity. |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of synthesized N-(2-cyanophenyl)benzamide.
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¹H NMR: The spectrum is expected to show a complex multiplet region for the aromatic protons (9H) on the two rings. A downfield, broad singlet corresponding to the amide proton (1H, N-H) is also anticipated. The exact chemical shifts will depend on the solvent used.
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¹³C NMR: The spectrum should reveal 14 distinct carbon signals. The carbonyl carbon (C=O) will be the most downfield signal, typically around 165-170 ppm. The nitrile carbon (C≡N) is expected in the 115-120 ppm region. The remaining signals will correspond to the aromatic carbons.
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Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (amide I band, ~1660 cm⁻¹), the N-H bend (amide II band, ~1530 cm⁻¹), and the C≡N stretch of the nitrile group (around 2220-2230 cm⁻¹).[1][5]
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 222 or 223, respectively. Common fragmentation patterns for benzamides involve the loss of the amino-containing portion to give a stable benzoyl cation (m/z 105).[6]
Part 2: Synthesis and Purification
The synthesis of N-(2-cyanophenyl)benzamide is most directly achieved through standard amide bond formation chemistry. The following section outlines a reliable and scalable approach.
Retrosynthetic Analysis and Strategy
The most logical disconnection for N-(2-cyanophenyl)benzamide is at the amide C-N bond. This retrosynthetic approach leads to two readily available starting materials: a benzoyl derivative (such as benzoyl chloride) and 2-aminobenzonitrile. This is a robust and widely used strategy for preparing N-aryl amides.
Caption: Retrosynthetic analysis for N-(2-cyanophenyl)benzamide.
Detailed Experimental Protocol: Acylation of 2-Aminobenzonitrile
This protocol describes the synthesis via the acylation of 2-aminobenzonitrile with benzoyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Materials:
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2-Aminobenzonitrile
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Benzoyl chloride
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Pyridine or Triethylamine (dried)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add 2-aminobenzonitrile (1.0 eq). Dissolve it in a suitable volume of anhydrous DCM (e.g., 10 mL per gram of amine).
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Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath. The use of pyridine acts as both a solvent and a base to scavenge the generated HCl.
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Acylation: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution. It is crucial to add the acylating agent slowly to control the exotherm of the reaction.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification and Characterization Workflow
The crude product from the synthesis will likely contain minor impurities. Recrystallization is a highly effective method for purifying solid organic compounds.
Caption: Workflow for the purification and characterization of the final product.
Purification Protocol (Recrystallization):
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Transfer the crude solid to an Erlenmeyer flask.
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Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) until the solid just dissolves.
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Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
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Once crystal growth appears complete, place the flask in an ice bath for 30 minutes to maximize precipitation.
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Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
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Dry the crystals under vacuum to remove any residual solvent. The final product should be a crystalline solid, ready for characterization and use.
Part 3: Applications and Synthetic Utility
N-(2-cyanophenyl)benzamide is not just a synthetic target but a versatile intermediate for creating more complex molecules, particularly in the field of medicinal chemistry.
Role as a Synthetic Intermediate
The two key functional groups, the amide and the nitrile, offer orthogonal reactivity for further derivatization:
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Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocycles like tetrazoles.
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Amide Group: While generally stable, the amide bond can be hydrolyzed under harsh conditions. The aromatic rings can also undergo further electrophilic substitution, although the substitution patterns will be directed by the existing amide and cyano functionalities.
Significance in Medicinal Chemistry
The benzamide scaffold is a privileged structure in drug discovery, appearing in a wide range of pharmacologically active compounds.[7] Benzamide derivatives are known to exhibit activities such as PARP inhibition, and anticonvulsant and antitumor properties.[4][8][9] The N-(2-cyanophenyl) moiety is also found in various bioactive molecules, including kinase inhibitors and receptor agonists.[10] The combination of these two pharmacophores in N-(2-cyanophenyl)benzamide makes it and its derivatives attractive targets for screening in various therapeutic areas.
Conclusion
N-(2-cyanophenyl)benzamide is a compound of significant interest due to its versatile chemical nature and its potential as a building block for pharmacologically active molecules. This guide has provided a detailed overview of its structural, physicochemical, and spectroscopic properties, alongside a robust and practical protocol for its synthesis and purification. By understanding these core characteristics, researchers can effectively synthesize, handle, and utilize this compound to its full potential in their synthetic and drug discovery programs.
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